Cas no 18472-89-4 (Cresyl Violet)
Cresyl Violet Chemical and Physical Properties
Names and Identifiers
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- Benzo[a]phenoxazin-7-ium,5-amino-9-(dimethylamino)-10-methyl-, chloride (1:1)
- [9-(dimethylamino)-10-methylbenzo[a]phenoxazin-5-ylidene]azanium,chloride
- CRESYL VIOLET
- Cresole Violet
- cresy violet
- cresyl violet cation
- cresyl violet-670
- EINECS 242-356-1
- CI-51180
- 5-amino-9-(dimethylamino)-10-methyl-benzo(a)phenoxazin-7-iuchloride
- 5-amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride
- 5-imino-n,n,10-trimethyl-5h-benzo(a)phenoxazin-9-aminmonohydrochloride
- 9-(dimethylamino)-5-imino-10-methyl-5h-benzo(a)phenoxazinehydrochloride
- 9-(dimethylamino)-5-imino-10-methyl-5h-benzo(a)phenoxazinmonohydrochloride
- SCHEMBL7458459
- Q5184693
- BENZO(A)PHENOXAZIN-7-IUM, 5-AMINO-9-(DIMETHYLAMINO)-10-METHYL-, CHLORIDE (1:1)
- 18472-89-4
- Benzo(a)phenoxazin-7-ium, 5-amino-9-(dimethylamino)-10-methyl-, chloride
- 5H-BENZO(a)PHENOXAZINE, 9-(DIMETHYLAMINO)-5-IMINO-10-METHYL-, MONOHYDROCHLORIDE
- CRESYLVIOLET
- NS00052281
- DTXSID10939892
- 2AB49C465R
- 9-(Dimethylamino)-5-imino-10-methyl-5H-benzo(a)phenoxazine hydrochloride
- FT-0637703
- (5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride
- 5-Amino-9-(dimethylamino)-10-methylbenzo(a)phenoxazin-7-ium chloride
- N-(5-amino-10-methyl-9H-benzo[a]phenoxazin-9-ylidene)-N-methylmethanaminium chloride
- 5H-Benzo(a)phenoxazin-9-amine, 5-imino-N,N,10-trimethyl-, monohydrochloride
- SCHEMBL609206
- UNII-2AB49C465R
- cresoleviolet
- Cresyl Violet
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- Inchi: 1S/C19H17N3O.ClH/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;/h4-10,20H,1-3H3;1H
- InChI Key: ZHAFUINZIZIXFC-UHFFFAOYSA-N
- SMILES: [Cl-].O1C2C=C(C3C=CC=CC=3C=2N=C2C=C(C)/C(/C=C12)=[N+](\C)/C)N
Computed Properties
- Exact Mass: 339.11400
- Monoisotopic Mass: 339.1138399g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 0
- Complexity: 639
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.6Ų
Experimental Properties
- PSA: 55.06000
- LogP: 0.59340
Cresyl Violet Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cresyl Violet Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C783000-10mg |
Cresyl Violet |
18472-89-4 | 10mg |
$184.00 | 2023-05-18 | ||
| TRC | C783000-100mg |
Cresyl Violet |
18472-89-4 | 100mg |
$1470.00 | 2023-05-18 | ||
| TRC | C783000-250mg |
Cresyl Violet |
18472-89-4 | 250mg |
$ 4500.00 | 2023-09-08 |
Cresyl Violet Suppliers
Cresyl Violet Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Cresyl Violet
Introduction to Cresyl Violet (CAS No. 18472-89-4)
Cresyl Violet, chemically known as 4,4'-dimethyl-2,2'-bis(4-hydroxyphenyl)vinylidine, is a compound with the CAS number 18472-89-4. This vibrant blue dye has found significant applications in various scientific fields, particularly in cytology, histology, and neuroscience. Its unique chemical structure and properties make it an invaluable tool for researchers studying cellular processes and neural activity.
The molecular formula of Cresyl Violet is C26H20N2O3, reflecting its complex aromatic system. The presence of multiple hydroxyl and methyl groups contributes to its solubility in water and organic solvents, enhancing its utility in diverse experimental conditions. This compound's ability to bind to nucleic acids and proteins has made it a popular choice for staining techniques in biological research.
In recent years, Cresyl Violet has gained attention for its role in neurobiology research. Studies have demonstrated its effectiveness in identifying and visualizing neuronal cells due to its high affinity for chromatin. Researchers have utilized Cresyl Violet to stain brain sections, allowing for detailed examination of neural networks and cellular morphology. Its bright coloration provides excellent contrast, making it ideal for high-resolution imaging techniques such as confocal microscopy.
The application of Cresyl Violet extends beyond cytology into the realm of pharmacology. Emerging research suggests that this compound may exhibit neuroprotective properties, making it a candidate for developing treatments against neurodegenerative diseases. Preliminary studies have shown that Cresyl Violet can mitigate oxidative stress and inflammation in neuronal cells, potentially offering a therapeutic benefit. These findings have sparked interest in further exploring its pharmacological potential.
Another significant area where Cresyl Violet has been utilized is in the study of cellular metabolism. Its interaction with mitochondria and other organelles has been investigated, revealing insights into energy production and cellular respiration. By binding to mitochondrial DNA, Cresyl Violet helps researchers visualize and analyze mitochondrial function, which is crucial for understanding various metabolic disorders.
The synthesis of Cresyl Violet involves a series of organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of resorcinol derivatives with dimethyl acetylenedicarboxylate, followed by purification steps to obtain the desired product. The exact synthetic route can vary depending on the specific requirements of the application, but the end result remains consistent in its chemical identity.
Quality control is paramount when working with Cresyl Violet due to its sensitivity to environmental factors such as light and temperature. Manufacturers employ stringent protocols to ensure purity and stability, which are critical for reliable experimental outcomes. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are commonly used to verify the compound's integrity before distribution.
The safety profile of Cresyl Violet is another important consideration for researchers handling this compound. While it is not classified as a hazardous material under standard regulations, proper handling procedures should still be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and lab coats is recommended when working with Cresyl Violet to prevent skin contact or inhalation of dust particles.
In conclusion, Cresyl Violet (CAS No. 18472-89-4) is a versatile dye with broad applications in biological research. Its unique chemical properties enable it to serve as a valuable tool for studying cellular processes, neural activity, and metabolic functions. As research continues to uncover new applications for this compound, its significance in advancing scientific understanding is likely to grow further.
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